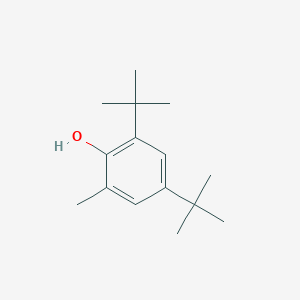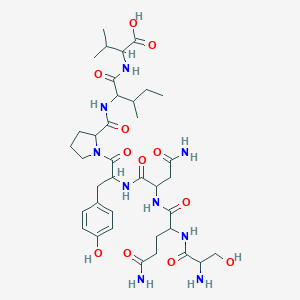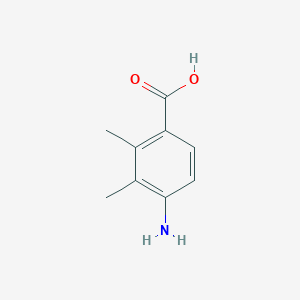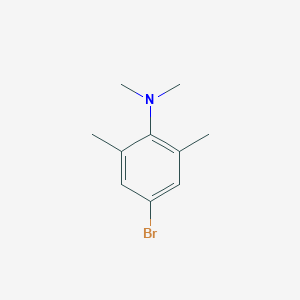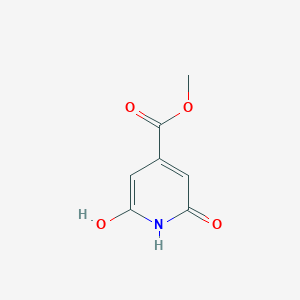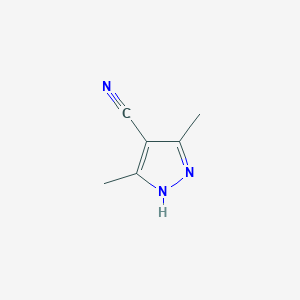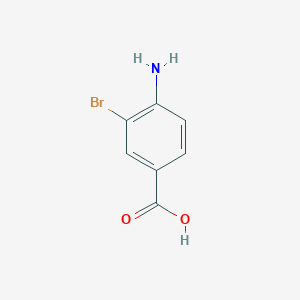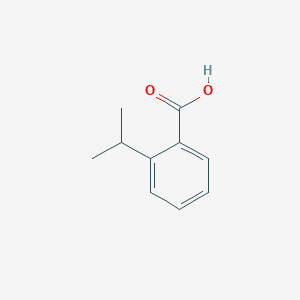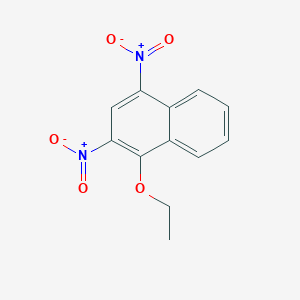
1-Ethoxy-2,4-dinitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,4-dinitronaphthalene (ENDN) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of nitroaromatic compounds, which are known to exhibit various biological activities. ENDN has been widely studied for its potential applications in drug development, as well as its ability to act as a fluorescent probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2,4-dinitronaphthalene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause damage to cellular components, leading to cell death. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
1-Ethoxy-2,4-dinitronaphthalene has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethoxy-2,4-dinitronaphthalene in lab experiments is its ability to act as a fluorescent probe, which allows researchers to study various biological processes. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to exhibit potent biological effects, making it a useful tool for studying various diseases. However, one limitation of using 1-Ethoxy-2,4-dinitronaphthalene is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 1-Ethoxy-2,4-dinitronaphthalene. One area of interest is the development of novel anti-cancer agents based on 1-Ethoxy-2,4-dinitronaphthalene. Additionally, researchers may explore the use of 1-Ethoxy-2,4-dinitronaphthalene in other disease models, such as inflammatory diseases. Finally, there is potential for the development of new fluorescent probes based on 1-Ethoxy-2,4-dinitronaphthalene, which may have applications in various fields of research.
Synthesemethoden
1-Ethoxy-2,4-dinitronaphthalene can be synthesized through a multi-step process that involves the reaction of naphthalene with nitric acid and sulfuric acid. The resulting intermediate is then reacted with ethyl alcohol to produce 1-Ethoxy-2,4-dinitronaphthalene. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,4-dinitronaphthalene has been widely used in scientific research due to its unique properties. It has been shown to act as a fluorescent probe in biochemical assays, making it useful for studying various biological processes. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been studied for its potential applications in drug development, particularly in the development of novel anti-cancer agents.
Eigenschaften
CAS-Nummer |
15352-94-0 |
|---|---|
Produktname |
1-Ethoxy-2,4-dinitronaphthalene |
Molekularformel |
C12H10N2O5 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
1-ethoxy-2,4-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12-9-6-4-3-5-8(9)10(13(15)16)7-11(12)14(17)18/h3-7H,2H2,1H3 |
InChI-Schlüssel |
QPUOWBJQCAKKAC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
15352-94-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



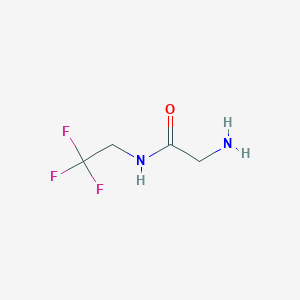
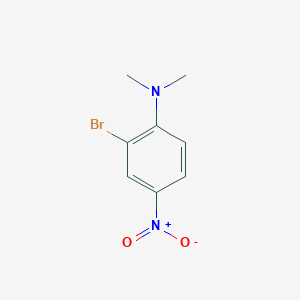

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
